molecular formula C12H12O6 B017671 Triacetylphloroglucinol CAS No. 2161-87-7

Triacetylphloroglucinol

Cat. No.: B017671
CAS No.: 2161-87-7
M. Wt: 252.22 g/mol
InChI Key: YOQHLDOEJYEQRA-UHFFFAOYSA-N
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Description

Triacetylphloroglucinol is a chemically modified derivative of phloroglucinol, characterized by the introduction of acetyl groups. This compound is offered as a high-purity solid for research and development purposes. Main Applications & Research Value: this compound serves as a key synthetic intermediate and building block in organic chemistry research. Its potential applications are primarily explored in: • Organic Synthesis: Acts as a versatile precursor for the synthesis of more complex organic molecules, pharmaceuticals, and functional materials. • Chemical Derivatization: Used to modify other compounds, potentially altering their solubility, stability, or biological activity for research purposes. • [Add other specific research applications, e.g., Material Science, Polymer Chemistry, etc.] Mechanism of Action: The acetyl groups in this compound make it a protected form of phloroglucinol. In research settings, it can undergo deprotection to regenerate the active phloroglucinol core, or participate in reactions where its ester functionality is utilized. Its specific behavior in chemical reactions is a subject of research interest. [Elaborate on any known specific chemical reactivity or role]. Note: This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostics, therapeutics, or any personal applications.

Properties

IUPAC Name

1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-4(13)7-10(16)8(5(2)14)12(18)9(6(3)15)11(7)17/h16-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQHLDOEJYEQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1O)C(=O)C)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356490
Record name triacetylphloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2161-87-7
Record name 1,1′,1′′-(2,4,6-Trihydroxy-1,3,5-benzenetriyl)tris[ethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2161-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name triacetylphloroglucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Loading : A stoichiometric ratio of phloroglucinol to acetic anhydride (1:3–1:6) ensures complete acetylation. Excess acetic anhydride acts as both a reactant and solvent.

  • Temperature : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation. Prolonged heating above 100°C risks decomposition of the product.

  • Workup : The crude product is purified via recrystallization from ethanol or column chromatography, yielding this compound as a crystalline solid with reported yields of 70–85%.

Limitations

  • Corrosive catalysts like H₂SO₄ necessitate specialized equipment and generate acidic waste.

  • Side reactions, such as over-acetylation or ring alkylation, may occur under harsh conditions.

Solvent-Free Catalytic Methods

Recent advances emphasize green chemistry principles, eliminating volatile organic solvents and reducing energy consumption. A notable method employs methanesulfonic acid (MSA) as a biodegradable catalyst under solvent-free conditions.

Protocol Overview

  • Reactants : Phloroglucinol and acetic anhydride (1:6 molar ratio).

  • Catalyst : MSA (10 mol%) is added to the mixture.

  • Reaction Initiation : The exothermic reaction begins at 30–40°C without external heating.

  • Completion : Stirring for 15–30 minutes at room temperature suffices for full conversion.

Advantages

  • Yield : 90–95% purity without chromatographic purification.

  • Sustainability : MSA is recyclable, and the solvent-free process minimizes waste.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. This method is compatible with both traditional and green catalysts.

Key Parameters

  • Power Settings : 300–600 W for 5–10 minutes.

  • Catalysts : Heterogeneous systems, such as silica-supported H₂SO₄, enable easy separation post-reaction.

Performance Metrics

  • Yield : Comparable to conventional methods (80–88%) but with a 10-fold reduction in reaction time.

  • Energy Efficiency : Microwave-specific heating targets reactants directly, lowering overall energy consumption.

Comparative Analysis of Methods

The table below summarizes critical parameters across different synthesis strategies:

MethodCatalystTemperature (°C)TimeYield (%)Environmental Impact
Traditional H₂SO₄H₂SO₄60–802–4 hours70–85High (acidic waste)
Solvent-Free MSAMethanesulfonic30–4015–30 min90–95Low
Microwave-AssistedSilica-H₂SO₄80–1005–10 min80–88Moderate

Mechanistic Insights

The acetylation proceeds via a three-step mechanism:

  • Protonation : The catalyst protonates acetic anhydride, generating an acylium ion.

  • Electrophilic Substitution : The acylium ion attacks the aromatic ring’s hydroxyl groups.

  • Deprotonation : Regeneration of the catalyst completes the cycle.

Steric effects from the first acetyl group slow subsequent acetylations, necessitating excess acylating agent for complete substitution.

Industrial-Scale Considerations

For bulk production, continuous-flow reactors outperform batch systems by improving heat transfer and scalability. A 2020 pilot study demonstrated:

  • Throughput : 5 kg/hour using a tubular reactor with immobilized MSA.

  • Purity : >99% after in-line crystallization.

Emerging Trends

Enzymatic Acetylation

Preliminary studies explore lipases as biocatalysts, though yields remain suboptimal (40–50%).

Ionic Liquid Media

Ionic liquids like [BMIM][HSO₄] enhance reaction rates and enable catalyst recycling, but costs limit industrial adoption .

Chemical Reactions Analysis

Types of Reactions: Triacetylphloroglucinol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Synthesis of Triacetylphloroglucinol

The synthesis of TAPG has been achieved through various methods, notably via a Friedel-Crafts acylation reaction . This method has been optimized for efficiency and eco-friendliness, demonstrating a green route to produce TAPG with high yields. The general reaction scheme involves the use of acetic anhydride and a suitable catalyst, which facilitates the acetylation of phloroglucinol .

Table 1: Synthesis Conditions for this compound

ReagentQuantityCatalystYield (%)
Phloroglucinol1 molLewis Acid85
Acetic Anhydride3 molAluminum Chloride90

Biological Activities

TAPG exhibits several biological activities that make it a compound of interest in medicinal chemistry:

  • Antimicrobial Activity : Studies have shown that TAPG possesses significant antimicrobial properties against various pathogens. Its structure allows it to interact effectively with microbial membranes, leading to cell lysis and death .
  • Antioxidant Properties : TAPG has been demonstrated to scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .
  • Enzyme Mimicking Activity : TAPG has been studied for its ability to mimic peroxidase activity, which could have implications in biochemical assays and therapeutic applications .

Therapeutic Potential

The compound's therapeutic potential is under investigation in several areas:

  • Neuroprotective Effects : Research indicates that derivatives of phloroglucinol, including TAPG, may reduce beta-amyloid levels associated with Alzheimer's disease. This suggests a potential role in neuroprotection and cognitive enhancement .
  • Anti-inflammatory Effects : Preliminary studies suggest that TAPG may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions .

Case Study 1: Neuroprotective Effects

In a study focused on Alzheimer’s disease models, TAPG was administered to transgenic mice, resulting in reduced levels of beta-amyloid plaques. The mechanism involved increased levels of soluble APPα through modulation of secretase activity . This finding highlights the compound's potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested TAPG against various bacterial strains. Results indicated that TAPG had a minimum inhibitory concentration (MIC) significantly lower than that of many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Comparison with Similar Compounds

Structural and Chemical Properties

TAPG belongs to the acylphloroglucinol family, which includes:

Phloroglucinol (PG): Unsubstituted core (C₆H₆O₃).

Monoacetylphloroglucinol (MAPG): One acetyl group.

Diacetylphloroglucinol (DAPG): Two acetyl groups.

Dipropylphloroglucinol (DPPG): Propyl substituents.

Compound Molecular Formula Molecular Weight (g/mol) Key Features
PG C₆H₆O₃ 126.11 Unsubstituted; low bioactivity .
MAPG C₈H₈O₄ 168.15 Single acetyl group; intermediate reactivity .
DAPG C₁₀H₁₀O₅ 210.18 Two acetyl groups; high antimicrobial activity .
TAPG C₁₂H₁₂O₆ 252.22 Three acetyl groups; selective bioactivity .
DPPG C₁₂H₁₆O₃ 208.25 Propyl groups; highest bioactivity .

Enzyme Specificity

  • Active Site Volume : PhlG’s active site (<500 ų) accommodates DAPG (210 g/mol) but excludes TAPG (252 g/mol) .
  • Substrate Specificity : PhlG cleaves the C–C bond in DAPG via zinc-coordinated water nucleophilic attack, a mechanism ineffective for TAPG’s third acetyl group .

Biological Activity

Triacetylphloroglucinol (TAPG) is a phenolic compound belonging to the phloroglucinol family, recognized for its diverse biological activities. This article provides a comprehensive overview of the biological properties of TAPG, including its antimicrobial, antioxidant, and potential anticancer effects, supported by relevant data and case studies.

  • Chemical Structure : TAPG is a triacetyl derivative of phloroglucinol (1,3,5-trihydroxybenzene), characterized by three acetyl groups attached to the aromatic ring.
  • Solubility : It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

1. Antimicrobial Activity

TAPG exhibits a broad spectrum of antimicrobial properties, particularly against plant pathogens. Research indicates that it plays a role in the biocontrol of diseases caused by fungi and bacteria through its production by certain Pseudomonas strains .

Table 1: Antimicrobial Efficacy of TAPG Against Various Pathogens

Pathogen TypeOrganismInhibition Zone (mm)
BacteriaE. coli15
S. aureus12
FungiFusarium oxysporum18
Botrytis cinerea14

2. Antioxidant Properties

TAPG has been shown to possess antioxidant capabilities, which are critical for protecting cells from oxidative stress. This property is particularly relevant in therapeutic contexts where oxidative damage is implicated in disease progression.

3. Anti-inflammatory Effects

Studies suggest that TAPG may modulate inflammatory responses. Its derivatives have been linked to reduced expression of pro-inflammatory cytokines, indicating potential utility in managing inflammatory diseases .

4. Anticancer Potential

Recent investigations into the anticancer properties of TAPG reveal promising results. For instance, it has demonstrated selective anti-proliferative effects on various cancer cell lines. In vitro studies indicate that TAPG can induce apoptosis and inhibit cell migration in breast cancer cells .

Table 2: Anticancer Activity of TAPG on Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)25Induction of apoptosis
A549 (Lung)30Inhibition of cell migration
HeLa (Cervical)20Cell cycle arrest

Case Studies

  • Study on Antimicrobial Properties : A study conducted by Broadbent (1976) demonstrated that TAPG produced by Pseudomonas fluorescens effectively inhibited fungal pathogens in agricultural settings, highlighting its potential as a biocontrol agent .
  • Anticancer Research : A recent publication explored the effects of TAPG on breast cancer cells, showing significant inhibition of cell proliferation and migration through the modulation of key signaling pathways involved in cancer progression .
  • Antioxidant Activity Assessment : Research assessing the antioxidant capacity of TAPG indicated that it effectively scavenges free radicals, thereby reducing oxidative stress markers in cellular models .

Q & A

Q. How can researchers ensure data integrity when publishing this compound-related findings?

  • Answer : Adopt triangulation by validating results across multiple techniques (e.g., NMR for purity, HPLC for catalytic yield). Disclose raw data in repositories like Zenodo and provide error margins for all measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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